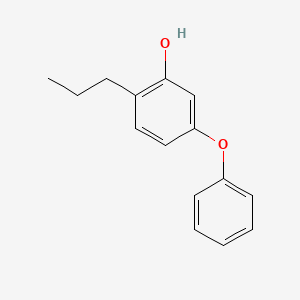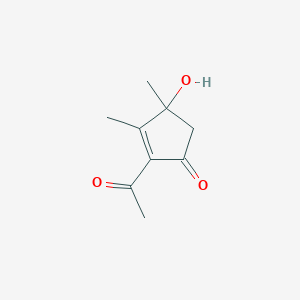![molecular formula C16H28OSi2 B12581301 Silane, [8-[dimethyl(2-propenyloxy)silyl]-1,7-octadiynyl]trimethyl- CAS No. 645391-88-4](/img/structure/B12581301.png)
Silane, [8-[dimethyl(2-propenyloxy)silyl]-1,7-octadiynyl]trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, [8-[dimethyl(2-propenyloxy)silyl]-1,7-octadiynyl]trimethyl- is a specialized organosilicon compound. Organosilicon compounds are characterized by the presence of silicon atoms bonded to organic groups. This particular compound is notable for its unique structure, which includes both alkyne and allyl groups, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [8-[dimethyl(2-propenyloxy)silyl]-1,7-octadiynyl]trimethyl- typically involves multiple steps. One common method starts with the preparation of the alkyne and allyl precursors. These precursors are then subjected to hydrosilylation reactions, where a silicon-hydrogen bond is added across the carbon-carbon multiple bonds in the presence of a catalyst, often a platinum-based catalyst. The reaction conditions usually involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product from by-products and unreacted starting materials.
化学反応の分析
Types of Reactions
Silane, [8-[dimethyl(2-propenyloxy)silyl]-1,7-octadiynyl]trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives with different functional groups.
Substitution: The compound can participate in substitution reactions where the silicon atom is replaced by other groups, often facilitated by nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted under anhydrous conditions to prevent hydrolysis.
Substitution: Nucleophilic reagents like Grignard reagents or organolithium compounds; reactions are often performed in aprotic solvents like tetrahydrofuran.
Major Products Formed
科学的研究の応用
Chemistry
In chemistry, Silane, [8-[dimethyl(2-propenyloxy)silyl]-1,7-octadiynyl]trimethyl- is used as a precursor for the synthesis of more complex organosilicon compounds. Its unique structure allows for the creation of novel materials with tailored properties.
Biology and Medicine
In biology and medicine, this compound can be used in the development of drug delivery systems. The presence of silicon in the molecule can enhance the biocompatibility and stability of the drug delivery vehicles.
Industry
In industrial applications, Silane, [8-[dimethyl(2-propenyloxy)silyl]-1,7-octadiynyl]trimethyl- is utilized in the production of advanced materials such as coatings, adhesives, and sealants
作用機序
The mechanism of action of Silane, [8-[dimethyl(2-propenyloxy)silyl]-1,7-octadiynyl]trimethyl- involves its interaction with molecular targets through its reactive silicon center. The silicon atom can form covalent bonds with other atoms or molecules, leading to the formation of stable complexes. These interactions can influence various molecular pathways, depending on the specific application and environment.
類似化合物との比較
Similar Compounds
- Silane, [dimethyl(2-propenyloxy)silyl]trimethyl-
- Silane, [8-[dimethyl(2-propenyloxy)silyl]-1-octynyl]trimethyl-
- Silane, [8-[dimethyl(2-propenyloxy)silyl]-1,7-octadiynyl]dimethyl-
Uniqueness
Silane, [8-[dimethyl(2-propenyloxy)silyl]-1,7-octadiynyl]trimethyl- stands out due to its combination of alkyne and allyl groups, which provide unique reactivity and versatility. This makes it particularly useful in applications requiring specific chemical modifications or interactions.
特性
CAS番号 |
645391-88-4 |
|---|---|
分子式 |
C16H28OSi2 |
分子量 |
292.56 g/mol |
IUPAC名 |
dimethyl-prop-2-enoxy-(8-trimethylsilylocta-1,7-diynyl)silane |
InChI |
InChI=1S/C16H28OSi2/c1-7-14-17-19(5,6)16-13-11-9-8-10-12-15-18(2,3)4/h7H,1,8-11,14H2,2-6H3 |
InChIキー |
UZWVYGZVFHUNIQ-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C#CCCCCC#C[Si](C)(C)OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



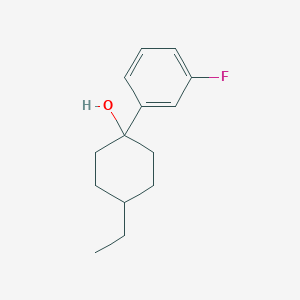
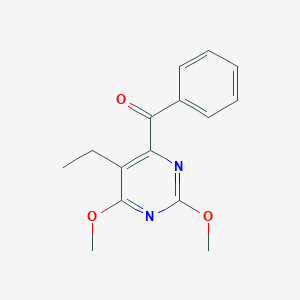

![Ethyl 2-[(3,5-dimethyl-1,2-thiazol-4-yl)methyl]benzoate](/img/structure/B12581237.png)
![2,2'-[5-(11-Hydroxyundecyloxy)-1,3-phenylene]bis[(4R)-4-ethyl-2-oxazoline]](/img/structure/B12581245.png)
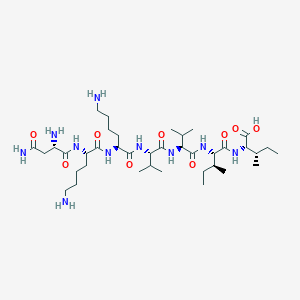

![Carbamic acid, [6-(methylthio)-1,2,4,5-tetrazin-3-yl]-, phenylmethyl ester](/img/structure/B12581256.png)

![N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-3-phenylpropanamide](/img/structure/B12581267.png)
![N-Cyclopropyl-2-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12581275.png)
